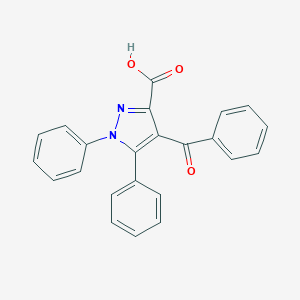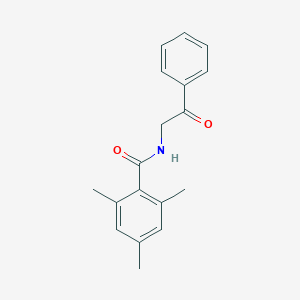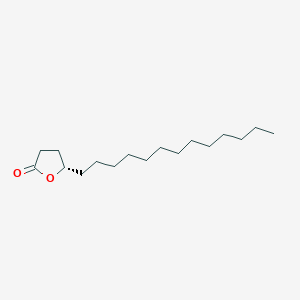
4-Benzoyl-1,5-diphenylpyrazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzoyl-1,5-diphenylpyrazole-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family. Pyrazole derivatives are known for their diverse pharmacological activities, including antibacterial, antifungal, and hypoglycemic properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzoyl-1,5-diphenylpyrazole-3-carboxylic acid typically involves the reaction of 1H-pyrazole-3-carboxylic acid chloride with various hydrazine derivatives. The reaction proceeds through the formation of N,N-disubstituted 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbohydrazides, which then undergo Friedel-Crafts acylation with arenes to yield the desired compound . The reaction conditions often include the use of anhydrous aluminum chloride as a catalyst and heating to facilitate the acylation process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of reagents to achieve high yields and consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
4-Benzoyl-1,5-diphenylpyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Friedel-Crafts Acylation:
Nucleophilic Addition: The compound can react with nucleophiles to form various derivatives, such as hydrazones and amides.
Common Reagents and Conditions
Anhydrous Aluminum Chloride: Used as a catalyst in Friedel-Crafts acylation.
Hydrazine Derivatives: React with the acid chloride to form carbohydrazides.
Aromatic Diamines: Used to produce carboxamides.
Major Products Formed
Carbohydrazides: Formed from the reaction with hydrazine derivatives.
Carboxamides: Produced by reacting with aromatic diamines.
Hydrazones: Result from the reaction with phenylhydrazine.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: The compound and its derivatives exhibit antimicrobial activities against Gram-positive and Gram-negative bacteria, as well as antifungal properties.
Biological Research: Pyrazole derivatives are investigated for their role in modulating biological pathways and their potential as therapeutic agents.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in the synthesis of other complex molecules and materials.
Wirkmechanismus
The mechanism of action of 4-Benzoyl-1,5-diphenylpyrazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes . The compound’s structure allows it to form stable complexes with metal ions, which can enhance its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbohydrazides: These derivatives share a similar core structure but differ in their functional groups.
4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxamides: These compounds have amide groups instead of carboxylic acid groups.
Uniqueness
4-Benzoyl-1,5-diphenylpyrazole-3-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form stable derivatives makes it a valuable compound in synthetic and medicinal chemistry .
Eigenschaften
CAS-Nummer |
106230-15-3 |
|---|---|
Molekularformel |
C23H16N2O3 |
Molekulargewicht |
368.4g/mol |
IUPAC-Name |
4-benzoyl-1,5-diphenylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C23H16N2O3/c26-22(17-12-6-2-7-13-17)19-20(23(27)28)24-25(18-14-8-3-9-15-18)21(19)16-10-4-1-5-11-16/h1-15H,(H,27,28) |
InChI-Schlüssel |
SWCGFPYTBVJJQK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C(=NN2C3=CC=CC=C3)C(=O)O)C(=O)C4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C(=NN2C3=CC=CC=C3)C(=O)O)C(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![di(9'-bromo-dispiro{1,3-dioxolane-2,6'-pentacyclo[5.3.0.0~2,5~.0~3,9~.0~4,8~]decane-10',2''-[1,3]-dioxolane}-5'-yl)methanone](/img/structure/B371801.png)
![4-Methylspiro(pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-9,2'-[1,3]-dioxolane)-1-ylamine](/img/structure/B371804.png)
![1-Bromo-4-chlorospiro(pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-9,2'-[1,3]-dioxolane)](/img/structure/B371806.png)

![1-Bromospiro(pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-9,2'-[1,3]-dioxolane)-4-yl acetate](/img/structure/B371808.png)
![1,4-Dibromopentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-9-carbonitrile](/img/structure/B371810.png)

![1,4-Dibromo-9,9-dichloropentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane](/img/structure/B371813.png)
![Spiro(pentacyclo[5.3.0.0~2,5~.0~3,9~.0~4,8~]decane-10,2'-[1,3]-dioxolane)-2-carboxylic acid](/img/structure/B371815.png)
![2-Bromo-9-(hydroxymethyl)-4-oxatricyclo[4.2.1.0~3,7~]nonan-5-one](/img/structure/B371816.png)
![10-(Hydroxymethyl)-2-iodo-4-oxatricyclo[4.3.1.0~3,7~]decan-5-one](/img/structure/B371817.png)
![1-(1-Bromospiro{pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-9,2'-[1,3]-dioxolane}-4-yl)ethanone](/img/structure/B371818.png)
![(1-Bromospiro{pentacyclo[4.3.0.0~2,4~.0~3,8~.0~5,7~]nonane-9,2'-[1,3]-dioxolane}-4-yl)acetonitrile](/img/structure/B371820.png)
![1-Bromospiro(pentacyclo[3.3.1.0~2,4~.0~3,7~.0~6,8~]nonane-9,2'-[1,3]-dioxolane)-3-carboxylic acid](/img/structure/B371824.png)
